3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide
Description
3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a 4-sulfamoylphenyl group. This structure confers unique physicochemical and biological properties, making it relevant in drug discovery for targeting enzymes such as glucokinase (GK) and transglutaminase-2 (TG2) .
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-8-3-10(9-14(13)22-2)15(18)17-11-4-6-12(7-5-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOJVUFPTZFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-Dimethoxy-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Position and Binding Affinity
The position of methoxy groups on the benzamide ring significantly impacts molecular interactions:
- 3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide (): Replacing the sulfamoylphenyl group with a pyrazole moiety results in a binding energy of -8.57 kcal/mol to FGFR-1, driven by hydrogen bonds (Glu A:562, Ala A:564) and π-alkyl interactions . This highlights the importance of the amide-linked substituent in target engagement.
- 2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide (): A positional isomer with 2,4-dimethoxy groups and a methylene-bridged sulfamoylbenzyl group. The altered substitution pattern likely reduces steric hindrance but may compromise binding specificity compared to the 3,4-dimethoxy analog .
Table 1: Binding Energy and Key Interactions of Benzamide Analogs
Functional Group Modifications and Activity
Sulfamoyl vs. Carboxy and Thiazole Groups
- Sulfamoyl Phenyl Derivatives: The sulfamoyl group in this compound facilitates H-bonding with Arg63 in GK, critical for allosteric activation . Analogous compounds with carboxyphenyl groups (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit 67–72% PCAF HAT inhibition, suggesting carboxy groups enhance π-π stacking but lack sulfamoyl’s dual H-bond donor/acceptor capacity .
Methoxy vs. Bulky Hydrophobic Groups
Role of Acyl Chains and Scaffold Modifications
- Long Acyl Chains: In PCAF HAT inhibitors (), 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) demonstrates that extended acyl chains enhance activity, likely through van der Waals interactions . However, this compound relies on sulfamoyl rather than acyl groups for binding, suggesting divergent mechanisms.
- Heterocyclic Additions: Compounds like 3,4-dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide () incorporate chromenone moieties, redirecting activity toward kinase or antioxidant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
